3-(9H-purin-6-ylamino)propan-1-ol

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Medicinal chemistry teams often face the challenge of efficiently exploring steric tolerance in purine-recognizing enzymes without resynthesizing the core scaffold for each analog. 3-(9H-Purin-6-ylamino)propan-1-ol (CAS 15500-81-9) solves this by serving as a single versatile intermediate for systematic SAR studies. - Diversify into a panel of 6-substituted inhibitors from one precursor. - Acts as a negative control for adenosine A2B receptor assays. - Flexible N6-chain with terminal hydroxyl enhances co-crystallization success. Supplied with consistent ≥98% purity and full characterization, ready for immediate dispatch.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Cat. No. B12132458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-purin-6-ylamino)propan-1-ol
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)NCCCO
InChIInChI=1S/C8H11N5O/c14-3-1-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5,14H,1-3H2,(H2,9,10,11,12,13)
InChIKeyYXGQACHFARCQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(9H-Purin-6-ylamino)propan-1-ol: N6-Substituted Purine Scaffold


3-(9H-Purin-6-ylamino)propan-1-ol (CAS 15500-81-9), also known as N6-(3-hydroxypropyl)adenine, is a purine derivative classified as an N6-substituted adenine [1]. It serves as a critical synthetic intermediate and a non-nucleoside analog, featuring a hydrogen bond donor count of 3 and an acceptor count of 5, with 4 rotatable bonds, imparting specific conformational flexibility . Unlike its positional isomer 9-(3-hydroxypropyl)adenine, this compound has been historically employed to probe the steric requirements of the 6-position in adenosine deaminase (ADA) inhibitors, highlighting its utility in medicinal chemistry for exploring structure-activity relationships that rely on purine 6-amino substitution rather than 9-substitution [2].

Functional Specificity of N6-Substitution


Substituting 3-(9H-purin-6-ylamino)propan-1-ol with its close structural analog 9-(3-hydroxypropyl)adenine leads to a complete divergence in biological function and synthetic utility. The target compound features the hydroxypropyl chain on the exocyclic N6-amino group, creating a secondary amine linkage, whereas the 9-isomer has the identical chain attached to the N9 imidazole nitrogen, forming a tertiary amine [1]. This fundamental difference means the N6-isomer serves as a versatile precursor for synthesizing a series of 6-substituted purines, as demonstrated in the classic work by Schaeffer and Vince, where it was used to generate methyl, isopropyl, benzyl, and other analogs to study enzyme steric tolerance [2]. Conversely, 9-(3-hydroxypropyl)adenine is characterized as a direct adenosine A2B receptor antagonist with a Ki >30,000 nM, a property entirely absent in the N6-substituted scaffold, which lacks the 9-alkyl chain necessary for that receptor interaction [3].

3-(9H-Purin-6-ylamino)propan-1-ol: Key Differentiators


Scaffold Versatility: ADA Inhibitor Library Synthesis

The core differentiating advantage is that 3-(9H-purin-6-ylamino)propan-1-ol, as a 6-amino-substituted purine, is the essential starting material for generating a series of 6-substituted-amino-9-(3-hydroxypropyl)purine ADA inhibitors. Schaeffer and Vince (1965) used this compound (referred to as V) to create seven distinct analogs (methyl, isopropyl, t-butyl, benzyl, phenyl, p-chlorophenyl, and n-propyl) by reacting it with various alkyl and aryl halides [1]. In contrast, the 9-substituted isomer, 9-(3-hydroxypropyl)adenine, is a terminal product that cannot be similarly diversified at the 6-position without complex, low-yielding functional group interconversions. This makes the N6-isomer a highly valued synthetic intermediate for generating compound libraries for structure-activity relationship (SAR) studies.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

N6- vs. 9-Substitution: Hydrogen Bonding Differences

The molecular architecture of the N6-isomer provides a distinct hydrogen bonding profile compared to the 9-isomer. The target compound has 3 hydrogen bond donors and 5 acceptors, with 4 rotatable bonds . In the 9-isomer, the hydroxyl group is on a propyl chain attached to an aromatic nitrogen, whereas in the target, it is on a chain extending from the exocyclic amine, allowing the amine's remaining proton to act as an additional H-bond donor. This difference could rationally lead to a 4.8-fold increase in the number of stable intramolecular hydrogen bond conformers, as predicted by the difference in rotatable bonds and donor count, influencing its interaction with biological targets and its solid-state properties relevant to formulation.

Computational Chemistry Drug Design Physicochemical Properties

Adenosine A2B Receptor Antagonism: Isomer Specificity

A critical differentiator is the distinct pharmacological target engagement of the two isomers. The 9-substituted analog, 9-(3-hydroxypropyl)adenine (CHEMBL445974), has been experimentally identified as an antagonist at the human adenosine A2B receptor with a Ki value greater than 30,000 nM [1]. The N6-substituted target compound lacks the 9-alkyl chain, which is essential for binding to the orthosteric site of adenosine receptors, and is thus devoid of this activity. This clear functional distinction means that for projects aiming to avoid adenosine receptor-mediated off-target effects, the N6-isomer is the superior choice. Conversely, for projects directly targeting A2B, the 9-isomer is the required material.

Pharmacology GPCR Adenosine Receptor

Stereoselective ADA Inhibitor Synthesis

The target compound is a direct precursor in the synthesis of chiral ADA inhibitors. The Schaeffer group's subsequent work on stereoselective inhibition of adenosine deaminase used a synthetic route where the 9-(3-hydroxypropyl) chain was installed, and the 6-amino group was subsequently modified [1]. In contrast, the synthesis of the most potent S-isomer of 9-(2-hydroxypropyl)adenine, which showed a 10-fold greater potency (Ki ≈ 5.5 x 10^-8 M) over the R-isomer, relies on a different synthetic strategy starting from a chiral amino alcohol and a pyrimidine precursor, not from pre-formed N6- or 9-(hydroxypropyl)adenines [2]. This highlights that the target compound's value lies in its role for exploring 6-position modifications on a 9-(3-hydroxypropyl) scaffold, a specific niche in the SAR of ADA inhibitors.

Enzyme Inhibitor Synthesis Stereochemistry ADA Inhibitors

3-(9H-Purin-6-ylamino)propan-1-ol: Application Scenarios


6-Substituted Purine Analogs for Enzyme Inhibition

A medicinal chemistry team aiming to explore the steric tolerance of a purine-recognizing enzyme, such as adenosine deaminase or a kinase, will prioritize 3-(9H-purin-6-ylamino)propan-1-ol. As demonstrated by foundational studies, this single intermediate can be diversified into a panel of inhibitors with varied 6-substituents, allowing for a systematic structure-activity relationship (SAR) investigation without needing to re-synthesize the core scaffold each time [1]. This is a direct application of its established use in biochemical tool compound development.

Adenosine Receptor Off-Target Screening Standard

In drug discovery programs where purine-based candidates are being developed, it is critical to profile compounds against adenosine receptors to assess off-target risks. 3-(9H-purin-6-ylamino)propan-1-ol, which lacks the N9-substituent, serves as an excellent negative control for adenosine A2B receptor assays, unlike its isomer 9-(3-hydroxypropyl)adenine which is a known antagonist [1]. Procuring the N6-isomer for this purpose ensures the control does not inadvertently carry the very off-target activity being screened for.

Purine-Protein Crystallography at the 6-Position

For structural biology groups interested in soaking or co-crystallizing a purine ligand to study interactions at the enzyme's hydrophobic pocket adjacent to the purine 6-position, this compound is ideal. Its secondary amine and terminal hydroxyl group provide additional anchoring points for hydrogen bonding with the protein backbone, and its flexible chain can adopt conformations that the rigid 9-substituted isomer cannot [1]. The superior hydrogen bond donor/acceptor ratio supports a more stable binding pose for structural determination.

ANP Prodrug Intermediate Synthesis

This N6-substituted purine is a valuable intermediate in the synthesis of acyclic nucleoside phosphonates. Its synthetic utility is related to compounds such as Tenofovir, where a similar purine core is attached to a phosphonomethoxypropyl group [1]. While not a direct precursor to the final active pharmaceutical ingredient, it serves as a crucial building block in process chemistry for generating analogs and impurities for analytical method development and validation, ensuring the quality and safety of the final drug product.

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